3,4-Didehydrorhodopin

描述

属性

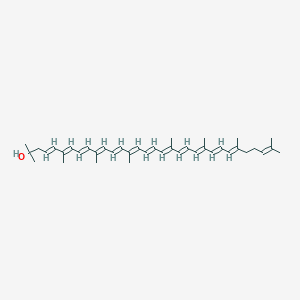

分子式 |

C40H56O |

|---|---|

分子量 |

552.9 g/mol |

IUPAC 名称 |

(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,30-tridecaen-2-ol |

InChI |

InChI=1S/C40H56O/c1-33(2)19-13-22-36(5)25-16-28-37(6)26-14-23-34(3)20-11-12-21-35(4)24-15-27-38(7)29-17-30-39(8)31-18-32-40(9,10)41/h11-12,14-21,23-31,41H,13,22,32H2,1-10H3/b12-11+,23-14+,24-15+,28-16+,29-17+,31-18+,34-20+,35-21+,36-25+,37-26+,38-27+,39-30+ |

InChI 键 |

YNXUITAACINYQG-VWQKURAKSA-N |

手性 SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)O)/C)/C)/C)C |

规范 SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C)C)C |

同义词 |

3,4-didehydrorhodopin |

产品来源 |

United States |

科学研究应用

Optogenetics

Optogenetics is a powerful technique that utilizes light to control neurons within living tissue. 3,4-Didehydrorhodopin and its derivatives are integral to this field due to their ability to function as photosensitive proteins.

- Mechanism of Action : The compound acts as a chromophore in rhodopsins, absorbing light and inducing conformational changes that activate or inhibit neuronal firing. This property is essential for developing optogenetic tools that can precisely manipulate neuronal circuits in real-time .

- Clinical Applications : Recent studies have shown promising results in using optogenetic techniques for restoring vision in patients with retinal degenerative diseases such as retinitis pigmentosa. For instance, engineered microbial rhodopsins have been employed to partially restore visual function by converting light signals into neural responses .

Visual Science

This compound is significant in understanding the visual processes in various organisms.

- Retinal Studies : Research on goldfish has highlighted the role of 3,4-didehydroretinal in the metabolism of visual pigments like porphyropsin. High-performance liquid chromatography (HPLC) analyses have shown that this compound is predominantly found in ocular tissues, indicating its critical role in visual phototransduction pathways .

- Comparative Analysis : Studies comparing the efficacy of different retinal analogs demonstrate that this compound exhibits unique spectral properties that can be manipulated for enhanced visual signaling. This has implications for designing better optical devices and therapies for vision restoration .

Therapeutic Potential

The bioactive properties of this compound extend beyond visual applications.

- Antioxidant Properties : Some studies suggest that compounds related to this compound may exhibit antioxidant effects, which could be beneficial in mitigating oxidative stress-related conditions. This aspect is particularly relevant in developing therapeutic strategies for neurodegenerative diseases .

- Bioactive Compound Research : The exploration of 3,4-didehydroretinoids has led to insights into their potential health benefits. For example, their roles in metabolic pathways and cellular functions are being investigated for implications in human health and disease prevention .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Hubbard et al., 1971 | Retinal metabolism in goldfish | Identified high levels of 3,4-didehydroretinoids in ocular tissues; suggested metabolic significance. |

| Sahel et al., 2021 | Optogenetic treatment for vision restoration | Demonstrated partial recovery of vision using engineered rhodopsins; highlighted clinical potential of optogenetics. |

| Tsin et al., 1985 | HPLC analysis of retinoids | Provided detailed quantification of retinoids and their derivatives; underscored the prevalence of 3,4-didehydro derivatives in biological systems. |

常见问题

Basic Research Questions

Q. What methodological approaches are recommended for identifying 3,4-Didehydrorhodopin in bacterial carotenoid profiles?

- Answer : Thin-layer chromatography (TLC) combined with spectral analysis is a foundational technique. TLC separates carotenoids based on polarity, with this compound exhibiting distinct migration patterns (e.g., higher polarity than rhodopin but lower than spirilloxanthin derivatives). UV-Vis spectroscopy further confirms its identity via characteristic absorption maxima (~490–505 nm), with spectral shifts reflecting its extended conjugated system compared to non-dehydrogenated analogs . For precise structural validation, high-resolution mass spectrometry (HR-MS) or NMR is recommended .

Q. How do culture conditions (e.g., light intensity, salt concentration) influence this compound biosynthesis in Rhodopseudomonas species?

- Answer : Experimental optimization requires balancing growth and stress factors. Rhodopseudomonas palustris produces maximal this compound under:

- Light intensity : Suboptimal growth conditions (500 lux) rather than optimal growth light (2000 lux), suggesting light stress triggers carotenoid dehydrogenation .

- Salt concentration : Elevated NaCl (7.5 g/L, 3× the growth-optimal level) enhances this compound synthesis, likely as an osmoregulatory adaptation .

- Carbon source : Lactate maximizes biomass and carotenoid yield compared to acetate or succinate .

Q. What quantification methods are most reliable for this compound in mixed carotenoid extracts?

- Answer : Spectrophotometric quantification using extinction coefficients (e.g., ) is cost-effective but less specific due to spectral overlap with analogs like rhodopin. Reverse-phase HPLC with diode-array detection (DAD) improves accuracy, using C18 columns and isocratic elution with acetone/methanol/water gradients. Calibration with purified standards is critical, as commercial availability is limited .

Advanced Research Questions

Q. How does 3,4-Didehydrorhydopin function in bacterial photoprotective mechanisms under oxidative stress?

- Answer : this compound’s extended conjugation enhances radical scavenging efficiency. In Marichromatium spp., its accumulation under high salinity or light correlates with reduced ROS levels. Mechanistically, it quenches singlet oxygen () and stabilizes membrane integrity during photosynthesis. Comparative studies with non-dehydrogenated carotenoids (e.g., rhodopin) show 2–3× higher antioxidant capacity in DPPH and ABTS assays .

Q. What enzymatic pathways regulate this compound synthesis, and how can they be genetically engineered?

- Answer : The CrtD (dehydrogenase) and CrtC (hydratase) enzymes are pivotal. In Rhodopseudomonas, CrtD catalyzes the 3,4-dehydrogenation of rhodopin, while CrtF mediates downstream modifications. Knockout mutants of crtD show undetectable this compound, confirming its necessity. Overexpression of crtD under stress-inducible promoters (e.g., saltR) could enhance yield .

Q. What analytical challenges arise when distinguishing this compound from structurally similar carotenoids?

- Answer : Co-elution with rhodovibrin or anhydrorhodovibrin in HPLC is common due to similar hydrophobicity. Solutions include:

- Tandem MS : Fragmentation patterns (e.g., m/z 568.4 for [M+H]+) differentiate it from analogs.

- Circular dichroism (CD) : Detects chirality differences in dehydrogenated structures .

- Isotopic labeling : C-tracing of acetate incorporation confirms biosynthetic pathways .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on optimal salt concentrations for this compound production?

- Answer : Discrepancies arise from strain-specific adaptations. For example, Rhodopseudomonas palustris achieves peak yields at 7.5 g/L NaCl , while Marichromatium spp. may require higher concentrations. Cross-study validation should:

Standardize growth media (e.g., basal mineral composition).

Monitor intracellular Na+/K+ ratios to distinguish osmotic stress from ion-specific effects.

Use transcriptomics to compare crtD expression levels under varying salt conditions .

Methodological Recommendations

- Stress Induction Protocols : Combine high light (500–800 lux) and NaCl (5–7.5 g/L) for 48–72 hours to maximize this compound without inhibiting growth .

- Extraction : Use acetone/methanol (7:3 v/v) with 0.1% BHT to prevent oxidation. Centrifuge at 10,000×g to remove cell debris .

- Data Reporting : Include raw spectral scans and HPLC chromatograms in supplementary materials to enable cross-lab reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。